

Application Note: Lanthanide Separation Using N,N,N',N'-Tetraethylmalonamide (TEMA)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N,N,N',N'-Tetraethylmalonamide*

CAS No.: 33931-42-9

Cat. No.: B1582721

[Get Quote](#)

Abstract

The separation of individual lanthanides presents a significant challenge due to their nearly identical chemical properties and ionic radii.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of **N,N,N',N'-Tetraethylmalonamide** (TEMA) for the selective liquid-liquid extraction of trivalent lanthanides. We will explore the underlying coordination chemistry, provide a comprehensive, step-by-step protocol for a laboratory-scale separation, discuss key factors influencing efficiency, and present representative performance data. TEMA, a neutral diamide ligand, demonstrates efficacy in extracting lanthanides from acidic aqueous solutions, a critical step in various industrial and research applications, including nuclear waste reprocessing and the purification of rare-earth elements.

Introduction: The Challenge and the Solution

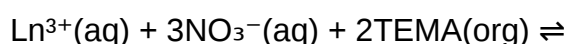
Lanthanides, or rare-earth elements, are indispensable in modern technology. However, their geochemical similarity makes their separation a complex and energy-intensive process.[1]

Solvent extraction is a primary industrial method for this task, relying on organic ligands that can selectively complex with specific lanthanide ions.[4][5]

Malonamides, such as TEMA, have emerged as highly effective neutral extractants.[6][7] They are particularly valued in processes like the DIAMEX-SANEX (Diamide Extraction-Selective Actinide Extraction) for partitioning minor actinides from lanthanides in used nuclear fuel.[6][8][9] The core advantage of TEMA lies in its ability to form stable, neutral complexes with trivalent lanthanide ions in highly acidic media (e.g., nitric acid), facilitating their transfer from an aqueous phase to an immiscible organic phase.[8]

Mechanism of TEMA-Mediated Extraction

The extraction capability of TEMA is rooted in its molecular structure. The two carbonyl (C=O) oxygen atoms act as a bidentate ligand, coordinating with the trivalent lanthanide ion (Ln^{3+}).[7] In a nitric acid medium, the overall extraction equilibrium can be described as follows:



This equation illustrates a solvating extraction mechanism. The TEMA molecules displace water molecules from the lanthanide's hydration sphere, and along with nitrate anions acting as counter-ions, form a charge-neutral complex.[6][7][10] This complex is significantly more soluble in the organic diluent than in the aqueous phase, driving the separation.

The selectivity across the lanthanide series is influenced by the phenomenon of "lanthanide contraction." As the atomic number increases, the ionic radius of the Ln^{3+} ions decreases.[3] This leads to a higher charge density and stronger coordination with the TEMA ligand, generally resulting in preferential extraction of the heavier lanthanides.[3]

Figure 1: Coordination of a Lanthanide ion by TEMA and Nitrate ligands.

Key Performance Metrics

To quantify the effectiveness of the separation, two primary metrics are used:

- **Distribution Ratio (D):** This is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase at equilibrium.

- $D = [Ln]_{or} / [Ln]_a$
- Separation Factor (SF): The separation factor between two metal ions (Ln_1 and Ln_2) is the ratio of their respective distribution ratios. A high SF value indicates good separation.
 - $SF (Ln_1/Ln_2) = D(Ln_1) / D(Ln_2)$

Factors Influencing Separation Efficiency

The success of the extraction is highly dependent on several experimental parameters:

- Nitric Acid Concentration: The concentration of HNO_3 in the aqueous phase is a critical variable. Initially, increasing acidity provides the necessary nitrate counter-ions, enhancing extraction. However, at very high concentrations (>3-4 M), the distribution ratios for lanthanides can decrease.[\[11\]](#)[\[12\]](#) This is due to the competitive extraction of HNO_3 itself by TEMA and increased competition from water molecules for coordination.
- TEMA Concentration: As predicted by the law of mass action, increasing the concentration of TEMA in the organic phase leads to higher distribution ratios for the lanthanides. The stoichiometry of the extracted complex is often determined to involve two or three TEMA molecules per lanthanide ion.[\[9\]](#)[\[10\]](#)
- Organic Diluent: The choice of diluent for TEMA is crucial. Aliphatic hydrocarbons like n-dodecane are common. Sometimes, a phase modifier (e.g., TBP or an alcohol) is added to the organic phase to prevent the formation of a third phase at high metal and acid concentrations and to improve the solvation of the extracted complex.[\[13\]](#)
- Temperature: Lanthanide extraction is an exothermic process. Therefore, an increase in temperature generally leads to a decrease in the distribution ratios.

Quantitative Data Summary

The following table summarizes typical distribution ratios (D) and separation factors (SF) for selected lanthanides using a malonamide-based extraction system. Note that absolute values can vary significantly based on the specific experimental conditions (e.g., TEMA concentration, exact acidity).

Lanthanide Ion	Ionic Radius (pm)	Typical Distribution Ratio (D)	Separation Factor (SF) vs. Eu
La ³⁺	103	~ 0.5	~ 0.2
Nd ³⁺	98.3	~ 1.2	~ 0.5
Eu ³⁺	94.7	~ 2.5	1.0
Gd ³⁺	93.8	~ 2.8	~ 1.1
Yb ³⁺	86.8	~ 5.0	~ 2.0

Note: Data are illustrative, synthesized from trends reported in the literature under conditions of ~0.5 M extractant in an aliphatic diluent and an aqueous phase of ~3 M HNO₃.

Detailed Experimental Protocol: Liquid-Liquid Extraction

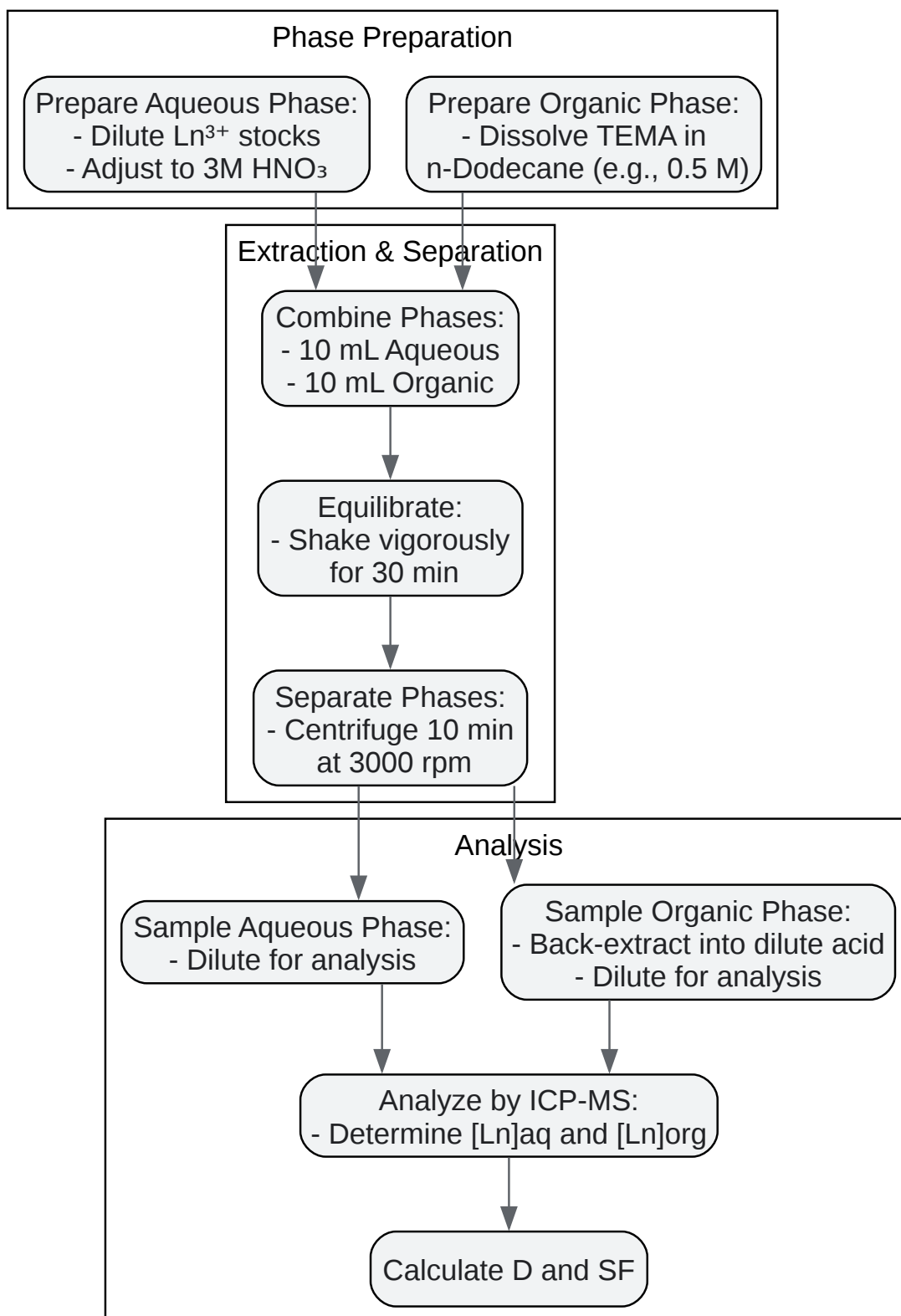
This protocol outlines a standard procedure for a batch solvent extraction experiment to separate Europium (Eu) from a lighter lanthanide like Neodymium (Nd).

6.1 Materials and Reagents

- Aqueous Phase:
 - Stock solutions (1000 ppm) of Nd(NO₃)₃ and Eu(NO₃)₃ in 2% HNO₃.
 - Concentrated Nitric Acid (Trace Metal Grade).
 - Deionized Water (18.2 MΩ·cm).
- Organic Phase:
 - **N,N,N',N'-Tetraethylmalonamide** (TEMA, ≥98% purity).[\[14\]](#)
 - n-Dodecane (Anhydrous, ≥99%).
- Equipment:

- Separatory funnels or centrifuge tubes (50 mL).
- Mechanical shaker or vortex mixer.
- Centrifuge (for phase separation).
- pH meter.
- Pipettes and volumetric flasks.
- Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for analysis.[15]

6.2 Workflow Diagram



[Click to download full resolution via product page](#)

Figure 2: Workflow for a typical lanthanide solvent extraction experiment.

6.3 Step-by-Step Procedure

- Preparation of the Aqueous Phase:
 - In a 100 mL volumetric flask, pipette the required volumes of Nd^{3+} and Eu^{3+} stock solutions to achieve a final concentration of ~100 ppm for each.
 - Carefully add concentrated nitric acid to reach a final concentration of 3.0 M.
 - Causality: A 3M HNO_3 concentration is often optimal for providing sufficient nitrate ions for complexation without excessive competition from acid extraction.[8]
 - Dilute to the mark with deionized water and mix thoroughly.
- Preparation of the Organic Phase:
 - Calculate the mass of TEMA required to prepare 100 mL of a 0.5 M solution in n-dodecane.
 - Dissolve the TEMA in n-dodecane in a 100 mL volumetric flask. Use gentle warming or sonication if necessary to ensure complete dissolution.
 - Causality: A 0.5 M concentration of the extractant provides a sufficient excess to drive the extraction equilibrium towards the organic phase.
- Extraction:
 - Pipette 10 mL of the prepared aqueous phase and 10 mL of the organic phase into a 50 mL centrifuge tube.
 - Cap the tube tightly and place it on a mechanical shaker. Agitate vigorously for 30 minutes to ensure the system reaches equilibrium.
 - Causality: Vigorous mixing maximizes the interfacial area between the two immiscible phases, accelerating the mass transfer of the lanthanide-TEMA complex.[16]
- Phase Separation:

- After shaking, place the tube in a centrifuge and spin at 3000 rpm for 10 minutes.
- Causality: Centrifugation ensures a clean and rapid separation of the two phases, breaking any emulsions that may have formed.
- Carefully remove the tube. Two clear, distinct layers (upper organic, lower aqueous) should be visible.
- Sampling and Analysis:
 - Aqueous Phase: Carefully pipette a 1 mL aliquot from the lower aqueous phase. Dilute this sample with 2% HNO₃ to a concentration suitable for ICP-MS analysis.
 - Organic Phase: To determine the lanthanide concentration in the organic phase, a back-extraction is required. Pipette a 5 mL aliquot of the upper organic phase into a new tube. Add 5 mL of a dilute acid solution (e.g., 0.01 M HNO₃). Shake for 15 minutes. The lanthanides will transfer back to the new aqueous phase. Sample and dilute this aqueous phase for ICP-MS analysis.
 - Causality: Back-extraction into dilute acid reverses the extraction equilibrium, allowing for easy analysis of the organic phase content using standard aqueous-based techniques like ICP-MS.[8]
 - Analyze the prepared samples by ICP-MS to determine the final concentrations of Nd and Eu in each phase.
- Data Calculation:
 - Calculate the Distribution Ratio (D) for both Nd and Eu using the formula $D = [Ln]_{or} / [Ln]_a$.
 - Calculate the Separation Factor (SF) of Eu over Nd using the formula $SF = D(Eu) / D(Nd)$.

Conclusion

N,N,N',N'-Tetraethylmalonamide is a robust and efficient extractant for the separation of trivalent lanthanides from acidic nitrate media. Its effectiveness stems from the formation of stable, neutral coordination complexes that are preferentially solvated in an organic phase. By carefully controlling experimental parameters such as acid concentration, extractant

concentration, and the choice of diluent, researchers can achieve significant selectivity across the lanthanide series. The protocol detailed herein provides a reliable framework for laboratory-scale investigations, enabling further optimization and application in fields ranging from critical materials recycling to the development of novel radiopharmaceuticals.

References

- N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved January 1, 2026, from [\[Link\]](#)
- Structural Trends and Vibrational Analysis of N,N,No,NoA Tetramethylmalonamide Complexes Across the Lanthanide Series. (n.d.). OSTI.GOV. Retrieved January 1, 2026, from [\[Link\]](#)
- Extraction of Lanthanides(III) from Aqueous Nitric Acid Solutions with Tetra(n-octyl)diglycolamide into Methyltrioctylammonium Bis(trifluoromethanesulfonul)imide Ionic Liquid and Its Mixtures with Molecular Organic Diluents. (2022). Molecules. Retrieved January 1, 2026, from [\[Link\]](#)
- Extraction of Lanthanides(III) and Am(III) by Mixtures of Malonamide and Dialkylphosphoric Acid. (2008). Solvent Extraction and Ion Exchange. Retrieved January 1, 2026, from [\[Link\]](#)
- Tetradentate Ligand's Chameleon-Like Behavior Offers Recognition of Specific Lanthanides. (2022). Journal of the American Chemical Society. Retrieved January 1, 2026, from [\[Link\]](#)
- Lanthanides. (n.d.). vpscience.org. Retrieved January 1, 2026, from [\[Link\]](#)
- Solvent extraction method for extraction of Lanthanides. (2021). YouTube. Retrieved January 1, 2026, from [\[Link\]](#)
- Hydration counteracts the separation of lanthanides by solvent extraction. (2019). Chinese Chemical Letters. Retrieved January 1, 2026, from [\[Link\]](#)
- Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents. (2000). Journal of the Chemical Society, Dalton Transactions. Retrieved January 1, 2026, from [\[Link\]](#)

- Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. (2022). Inorganic Chemistry. Retrieved January 1, 2026, from [\[Link\]](#)
- Studies on the solvent extraction of trivalent lanthanides with hexafluoroacetylacetone (HFAA) and tri. (n.d.). Indian Academy of Sciences. Retrieved January 1, 2026, from [\[Link\]](#)
- Extraction behavior of several lanthanides from nitric acid with DMDODGA in [C4mim][NTf2] ionic liquid. (2013). Solvent Extraction and Ion Exchange. Retrieved January 1, 2026, from [\[Link\]](#)
- Thonus, S. (2022). Protocol for solvent extraction experiments applied to nickel, cobalt and neodymium. MatheO. Retrieved January 1, 2026, from [\[Link\]](#)
- Solvent extraction of lanthanides and yttrium from aqueous solution with methylimidazole in an ionic liquid. (2014). Dalton Transactions. Retrieved January 1, 2026, from [\[Link\]](#)
- Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations. (2022). Inorganic Chemistry. Retrieved January 1, 2026, from [\[Link\]](#)
- Features of Solvent Extraction of Lanthanides and Actinides. (2017). Solvent Extraction. Retrieved January 1, 2026, from [\[Link\]](#)
- Kravchuk, et al. (2022). Structural Trends and Vibrational Analysis of N,N,N',N'-Tetramethylmalonamide Complexes Across the Lanthanide Series. ChemRxiv. Retrieved January 1, 2026, from [\[Link\]](#)
- **N,N,N',N'-Tetraethylmalonamide**. (n.d.). PubChem. Retrieved January 1, 2026, from [\[Link\]](#)
- The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction from nitric acid media by TODGA. (2022). RSC Advances. Retrieved January 1, 2026, from [\[Link\]](#)
- Solution extraction of several lanthanides from nitric acid with isoheptyl-BTP in [Cnmim][NTf2] ionic liquid. (2013). Solvent Extraction and Ion Exchange. Retrieved January 1, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Tetradentate Ligand's Chameleon-Like Behavior Offers Recognition of Specific Lanthanides - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. vpscience.org \[vpscience.org\]](#)
- [3. Hydration counteracts the separation of lanthanides by solvent extraction - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. m.youtube.com \[m.youtube.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. osti.gov \[osti.gov\]](#)
- [7. Structural studies of lanthanide complexes with new hydrophobic malonamide solvent extraction agents \[\] † - Journal of the Chemical Society, Dalton Transactions \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [8. osti.gov \[osti.gov\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. mdpi.com \[mdpi.com\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. The impact of phase modification on the equilibrium and kinetics of lanthanide\(iii\) extraction from nitric acid media by TODGA - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. N,N,N',N'-Tetraethylmalonamide | C₁₁H₂₂N₂O₂ | CID 551770 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [15. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. matheo.uliege.be \[matheo.uliege.be\]](#)
- To cite this document: BenchChem. [Application Note: Lanthanide Separation Using N,N,N',N'-Tetraethylmalonamide (TEMA)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582721/docs#application-note-lanthanide-separation-using-n-n-n-n-tetraethylmalonamide-tema>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)